N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide
CAS No.: 1021209-90-4
Cat. No.: VC11936420
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021209-90-4 |
|---|---|
| Molecular Formula | C21H24N2O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-4-tert-butylbenzamide |
| Standard InChI | InChI=1S/C21H24N2O2/c1-14(24)23-12-11-15-7-10-18(13-19(15)23)22-20(25)16-5-8-17(9-6-16)21(2,3)4/h5-10,13H,11-12H2,1-4H3,(H,22,25) |
| Standard InChI Key | LIXWWHUWPQWQJG-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
| Canonical SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
The compound’s IUPAC name, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide, reflects its bipartite structure:
-
Indole Core: A 2,3-dihydro-1H-indole system acetylated at the 1-position, reducing aromaticity and altering electronic properties.
-
Benzamide Moiety: A 4-tert-butyl-substituted benzamide linked via an amine group to the indole’s 6-position.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1021209-90-4 |
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| Synonyms | VC11936420 |
The molecular weight discrepancy noted in preliminary descriptions (372.48 g/mol) refers to a sulfonamide analog, underscoring the importance of precise structural differentiation.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable, in silico tools predict key features:
-
Hydrogen Bonding: The acetyl carbonyl () and benzamide groups serve as hydrogen bond acceptors, potentially enhancing protein binding.
-
Lipophilicity: The tert-butyl group elevates the logP value, suggesting favorable membrane permeability.
Synthetic Methodologies
General Synthesis
The compound is synthesized via multi-step organic reactions, typically involving:
-
Indole Functionalization: Acetylation of 2,3-dihydro-1H-indol-6-amine using acetic anhydride.
-
Amide Coupling: Reaction of the acetylated indole with 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions.
Optimization Challenges
-
Yield Improvement: Catalytic agents like DMAP (4-dimethylaminopyridine) may enhance acylation efficiency.
-
Purity Control: Chromatographic techniques (e.g., HPLC) are critical to isolate the target compound from byproducts.
Biological Activities and Mechanistic Insights
Theoretical Targets
Indole derivatives exhibit affinity for serotonin receptors, particularly 5-HT and 5-HT, which regulate mood and inflammation . While direct evidence is lacking, molecular docking studies suggest the compound’s indole core may interact with these receptors’ hydrophobic pockets.
Anticancer Prospects
Indole-based molecules often interfere with tubulin polymerization or kinase activity. Computational models predict moderate binding affinity () for Aurora kinases, which are overexpressed in cancers.
Research Limitations and Future Directions
Knowledge Gaps
-
Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits therapeutic assessment.
-
Target Validation: High-throughput screening is needed to confirm receptor interactions.
Emerging Opportunities
-
Btk Inhibition: Patent literature highlights tert-butyl benzamides as Bruton’s tyrosine kinase (Btk) inhibitors for autoimmune diseases . Comparative studies could explore this compound’s efficacy in Btk-driven pathways.
-
Drug Combination Studies: Synergy with existing chemotherapeutics or anti-inflammatory agents merits investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume